3-Bromo-4-chloro-8-ethylquinoline
Description
3-Bromo-4-chloro-8-ethylquinoline is a halogenated quinoline derivative characterized by bromine and chlorine substituents at positions 3 and 4, respectively, and an ethyl group at position 8 of the quinoline ring. This compound is of significant interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.
Properties
CAS No. |
1204811-75-5 |
|---|---|
Molecular Formula |
C11H9BrClN |
Molecular Weight |
270.554 |
IUPAC Name |
3-bromo-4-chloro-8-ethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-2-7-4-3-5-8-10(13)9(12)6-14-11(7)8/h3-6H,2H2,1H3 |
InChI Key |
SVZWQWBKCLLQDO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C(C(=CN=C21)Br)Cl |
Synonyms |
3-Bromo-4-chloro-8-ethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Bromo-8-aminoquinoline ()
- Substituents: Bromine at position 3, amino group at position 6.
- Key Differences: The amino group introduces hydrogen-bonding capability and basicity, enhancing water solubility compared to the ethyl group in the target compound. This makes it more suitable for pharmaceutical applications, such as radiopharmaceutical precursors .
- Synthesis: Prepared via reduction of 3-bromo-8-nitroquinoline using iron powder and hydrochloric acid .
Ethyl 8-Bromo-4-chloro-5-fluoroquinoline-3-carboxylate ()
- Substituents : Bromine (position 8), chlorine (4), fluorine (5), and an ethyl ester (3).
- Key Differences : The ester group increases reactivity in hydrolysis or nucleophilic substitution reactions. Fluorine’s electronegativity enhances metabolic stability, making this compound a candidate for PET imaging agents .
4-Bromo-8-methoxyquinoline ()
- Substituents : Bromine (4), methoxy (8).
- Key Differences: The methoxy group is electron-donating, increasing the quinoline ring’s electron density. This contrasts with the electron-withdrawing chloro and ethyl groups in the target compound. The crystal structure reveals planar molecules linked by weak C–H···π interactions, suggesting distinct solid-state behavior .
6-Bromo-4,8-dichloro-quinoline-3-carbonitrile ()
- Substituents : Bromine (6), dichloro (4,8), nitrile (3).
- Key Differences: The nitrile group enables participation in click chemistry or cycloaddition reactions.
Physicochemical Properties
*Calculated based on formula C₁₁H₈BrClN.
Preparation Methods
Early-Stage Bromination
Step 1 : Bromination of 8-ethylquinoline-4-ol
-
Use NBS in CCl₄ under UV light to introduce bromine at position 3 (yield: ~65%).
Step 2 : Chlorination with POCl₃ as described above (yield: 89–91%).
Advantage :
Reduces steric hindrance during bromination, as the 4-hydroxyl group is smaller than chlorine.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Cyclization Step :
-
Replace diphenyl ether with a high-boiling solvent mixture (e.g., Dowtherm A) to enable continuous operation at 220°C.
Chlorination : -
Use tubular reactors with in-line neutralization to improve safety and throughput.
Waste Management
-
Recover POCl₃ via distillation for reuse.
-
Treat brominated byproducts with sodium thiosulfate to prevent environmental release.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Selectivity Issues |
|---|---|---|---|
| Gould-Jacobs + POCl₃ | Cyclization → Cl | 70–75* | Requires careful bromine positioning |
| Early Bromination | Br → Cl | 60–65 | Lower yield due to side reactions |
| One-Pot Halogenation | Simultaneous Br/Cl | <50 | Poor regiocontrol |
Q & A
Q. What are the key considerations in synthesizing 3-Bromo-4-chloro-8-ethylquinoline?
Synthesis of this compound typically involves halogenation and alkylation steps. For example:
- Halogenation : Introduce bromine and chlorine via electrophilic substitution or transition-metal-catalyzed reactions (e.g., Pd-mediated coupling for bromination) .
- Ethylation : The 8-ethyl group may be introduced through Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized quinoline precursor. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to minimize side reactions .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol .
Q. How can the purity of this compound be accurately determined?
- HPLC/GC : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) with flame ionization detection (FID) for >95% purity verification .
- Elemental Analysis : Confirm stoichiometry (C, H, N, Br, Cl) with ≤0.4% deviation from theoretical values.
- Melting Point : Compare observed vs. literature values (if available) to assess crystallinity and impurities .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H NMR (400 MHz, CDCl₃) to identify ethyl protons (δ 1.2–1.4 ppm, triplet) and aromatic protons. ¹³C NMR confirms substitution patterns (e.g., C-Br at ~110 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) matching theoretical mass (C₁₁H₁₀BrClN: ~286.4 g/mol).
- IR Spectroscopy : Detect C-Br (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
Advanced Research Questions
Q. How do the electronic effects of bromo, chloro, and ethyl substituents influence the reactivity of quinoline derivatives?
- Electron-Withdrawing Effects : Bromo and chloro groups deactivate the quinoline ring, directing electrophilic substitution to the 5- or 6-position. Ethyl (electron-donating) at the 8-position increases electron density at adjacent positions, enabling regioselective functionalization .
- Steric Effects : The 8-ethyl group may hinder reactions at the 7-position, favoring meta-substitution. Computational studies (DFT) can model charge distribution and predict reactive sites .
Q. What strategies can mitigate competing side reactions during the halogenation of 8-ethylquinoline precursors?
- Stepwise Halogenation : Introduce bromine first (via NBS in DCM), followed by chlorination (SO₂Cl₂) to avoid over-halogenation .
- Protecting Groups : Temporarily protect the ethyl group with a silyl ether (e.g., TMSCl) to prevent undesired alkylation during halogenation.
- Low-Temperature Reactions : Conduct reactions at –20°C to reduce radical-mediated side pathways .
Q. How can computational chemistry predict the regioselectivity of subsequent functionalization reactions on this compound?
- DFT Calculations : Use Gaussian or ORCA software to model Fukui indices and local softness parameters, identifying nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways .
Q. What analytical approaches resolve contradictions in reported biological activity data for halogenated quinolines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
